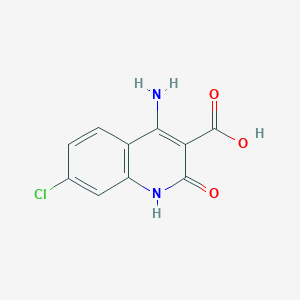
4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an amino group at the 4th position, a chlorine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position The quinoline core is a fused ring system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with primary amines under conditions that prevent decarboxylation . This reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: The carboxylic acid group at the 3rd position can participate in condensation reactions with amines to form amides or with alcohols to form esters. Common reagents used in these reactions include primary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceutical agents, including antibacterial and antiviral drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents, leading to distinct antibacterial properties.
Nalidixic Acid: An older quinolone antibiotic with a different substitution pattern, resulting in a narrower spectrum of activity.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups instead of amino groups, which exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-1-2-5-6(3-4)13-9(14)7(8(5)12)10(15)16/h1-3H,(H,15,16)(H3,12,13,14) |
InChI Key |
FJGHXXIZZPJVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















